molecular formula C7H8N2O5 B1427782 Methyl 5-methoxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate CAS No. 923942-39-6

Methyl 5-methoxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

Cat. No. B1427782
M. Wt: 200.15 g/mol
InChI Key: DDJYTNJDKMWYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-methoxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate” is a chemical compound with the molecular formula C7H8N2O5 and a molecular weight of 200.15 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 200.15 . The compound should be stored in a sealed container in a dry environment at 2-8°C . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not found in the available resources .

Scientific Research Applications

  • Chemical Synthesis and Transformations :

    • Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been synthesized and transformed into methoxy- and cyano- derivatives, useful in further chemical reactions (Bullock et al., 1972).
    • Methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates have been synthesized via a four-component Biginelli reaction, demonstrating the compound's utility in creating functionalized pyrimidines (Gein et al., 2020).
  • Pharmacological Research :

    • Synthesis of pharmacologically active indoles involved derivatives of tetrahydropyrimidine, indicating its use in creating compounds with potential anti-inflammatory and antispasmodic activities (Hishmat et al., 1999).
    • A study on the synthesis and pharmacological investigation of tetrahydropyrimidine derivatives explored their potential antihypertensive and anti-inflammatory activities (Chikhale et al., 2009).
  • Material Science and Chemistry :

    • Thermodynamic properties of tetrahydropyrimidine derivatives have been studied, providing insights into their combustion energies and enthalpies of formation, which are significant in materials science (Klachko et al., 2020).
    • Research on the synthesis of methyl esters of pyrimidine derivatives from methyl esters of aroylpyruvic acids and urea shows the versatility of these compounds in organic synthesis (Gein et al., 2009).
  • Antiviral Research :

    • Certain pyrimidine derivatives have shown inhibitory activity against human and herpetic DNA glycosylases, suggesting potential applications in antiviral therapy (Botta et al., 1994).

Safety And Hazards

Specific safety and hazard information for this compound was not found in the available resources. It’s always important to handle chemical compounds with care and use appropriate safety measures .

Future Directions

The future directions of research and applications involving this compound are not clear from the available resources. This could involve further studies to understand its properties, potential uses, and safety implications .

properties

IUPAC Name

methyl 5-methoxy-2,4-dioxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O5/c1-13-4-3(6(11)14-2)8-7(12)9-5(4)10/h1-2H3,(H2,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJYTNJDKMWYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC(=O)NC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methoxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-methoxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
Reactant of Route 6
Methyl 5-methoxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

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